Cas no 2013448-11-6 (tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate)

Tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key advantages include the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The 3-chlorothiophene moiety offers reactivity for further functionalization, making it valuable in heterocyclic chemistry. This compound is particularly useful in peptide and small-molecule drug development, where controlled amine protection is critical. High purity and consistent quality ensure reliable performance in complex synthetic pathways. Its structural features make it a versatile building block for constructing biologically active molecules with tailored properties.
tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate structure
2013448-11-6 structure
Product Name:tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate
CAS No:2013448-11-6
MF:C11H17ClN2O2S
MW:276.782880544662
CID:5961401
PubChem ID:165830560
Update Time:2025-05-20

tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate
    • 2013448-11-6
    • EN300-1892744
    • tert-butyl N-[2-amino-1-(3-chlorothiophen-2-yl)ethyl]carbamate
    • Inchi: 1S/C11H17ClN2O2S/c1-11(2,3)16-10(15)14-8(6-13)9-7(12)4-5-17-9/h4-5,8H,6,13H2,1-3H3,(H,14,15)
    • InChI Key: LNUWQULTBQOLPI-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1C(CN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 276.0699267g/mol
  • Monoisotopic Mass: 276.0699267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 92.6Ų

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Additional information on tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate

Introduction to Tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate (CAS No. 2013448-11-6)

Tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate, with the CAS number 2013448-11-6, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry and agrochemicals. The structural features of this molecule, particularly the presence of a tert-butyl group, an amino group, and a 3-chlorothiophene ring, contribute to its unique chemical properties and potential biological activities.

The tert-butyl group, a well-known substituent in organic chemistry, enhances the lipophilicity and metabolic stability of the compound. This characteristic makes it an attractive candidate for drug development, as it can improve bioavailability and reduce susceptibility to enzymatic degradation. On the other hand, the amino group provides a site for further functionalization, allowing chemists to modify the molecule for specific biological targets.

The 3-chlorothiophene ring is another critical feature of this compound. Thiophene derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a chlorine atom at the 3-position of the thiophene ring further modulates these properties, making it more suitable for certain therapeutic applications.

In recent years, there has been growing interest in carbamate-based compounds as pharmacological agents. Carbamates are known for their ability to act as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). They also exhibit inhibitory effects on certain enzymes and receptors, making them valuable in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.

One of the most exciting areas of research involving Tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate is its potential application in the treatment of neurological disorders. Studies have shown that carbamate derivatives can interact with neurotransmitter receptors, such as GABA receptors, which are involved in regulating neuronal excitability. The structural motif of this compound suggests that it may have a similar mechanism of action, potentially making it effective in managing conditions like epilepsy and anxiety.

Furthermore, the compound's ability to cross the blood-brain barrier is an important consideration in drug development. The tert-butyl group and the 3-chlorothiophene ring contribute to its lipophilicity, which is essential for efficient penetration into the central nervous system. This property makes it a promising candidate for treating central nervous system (CNS) disorders.

Another area where this compound shows promise is in oncology research. Carbamates have been investigated for their potential role in inhibiting kinases and other enzymes involved in cancer cell proliferation. The unique structure of Tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate may allow it to interact with specific targets within cancer cells, leading to their inhibition or death. Preliminary studies have suggested that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines.

The synthesis of Tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of 3-chlorothiophene derivatives, followed by functionalization with an amino group and subsequent carbamation using a tert-butyl carbamate precursor. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce additional functional groups or modify existing ones.

In conclusion, Tert-butyl N-2-amino-1-(3-chlorothiophen-2-yl)ethylcarbamate (CAS No. 2013448-11-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it suitable for various applications, including treating neurological disorders and cancer. Ongoing research continues to explore its biological activities and optimize its synthesis for industrial-scale production.

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